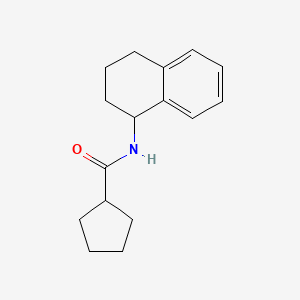
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 243.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,2,3,4-tetrahydro-1-naphthalenyl)cyclopentanecarboxamide is 243.162314293 g/mol and the complexity rating of the compound is 296. The solubility of this chemical has been described as 27.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is the 5-hydroxytryptamine receptor 7 (5-HT7 receptor) . The 5-HT7 receptor is a subtype of serotonin receptor, which plays a significant role in the regulation of mood, cognition, and circadian rhythm.
Mode of Action
This compound acts as an agonist at the 5-HT7 receptor . This means it binds to the receptor and activates it, mimicking the action of the natural ligand, serotonin. The activation of the 5-HT7 receptor leads to a series of intracellular events, including the increase of cyclic adenosine monophosphate (cAMP) levels.
Biochemical Pathways
The activation of the 5-HT7 receptor by this compound triggers a cascade of biochemical reactions. The increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can result in a wide range of effects, including modulation of ion channel activity and gene transcription .
Result of Action
The activation of the 5-HT7 receptor by this compound has been shown to exert anti-ulcer effects in an indomethacin-induced gastric ulcer model . This suggests that the compound may have therapeutic potential in the treatment of gastric ulcers.
Biochemical Analysis
Biochemical Properties
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide has been found to interact with the 5-hydroxytryptamine receptor 7 (5-HT7 receptor) . This interaction plays a significant role in its biochemical reactions .
Cellular Effects
The compound exerts anti-ulcer effects via 5-hydroxytryptamine receptor 7 activation on indomethacin-induced gastric ulcers in rats . It influences cell function by interacting with the 5-HT7 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the 5-HT7 receptor . This interaction can lead to changes in gene expression and can influence enzyme activity .
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(13-7-1-2-8-13)17-15-11-5-9-12-6-3-4-10-14(12)15/h3-4,6,10,13,15H,1-2,5,7-9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCVBXTWMCFMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330004 | |
| Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
794557-15-6 | |
| Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


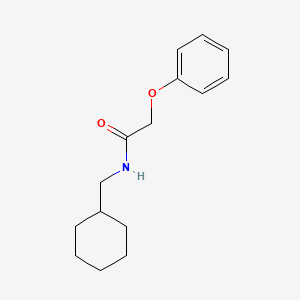
![TRANS-4-[({[3-(4-FLUORO-2-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4505021.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide](/img/structure/B4505023.png)
![5-(4-CHLOROPHENYL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4505027.png)
![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4505040.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide](/img/structure/B4505047.png)
![1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide](/img/structure/B4505056.png)
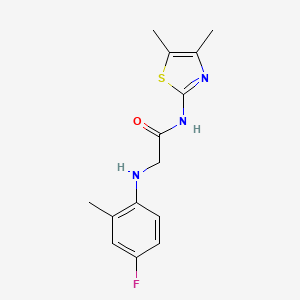
![2-[acetyl(benzyl)amino]-4-methyl-N-(3-pyridylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4505073.png)
methanone](/img/structure/B4505077.png)
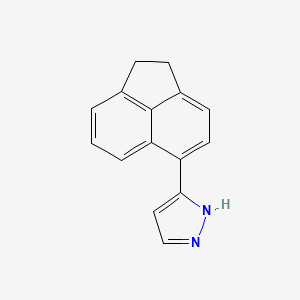
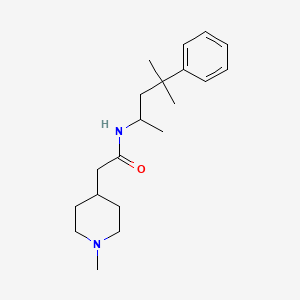
![1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-methylbutan-1-one](/img/structure/B4505101.png)
![4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide](/img/structure/B4505114.png)
